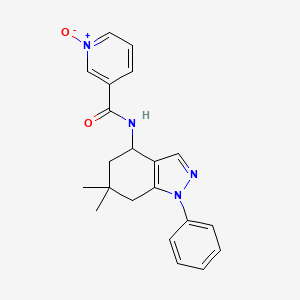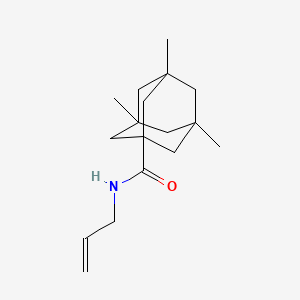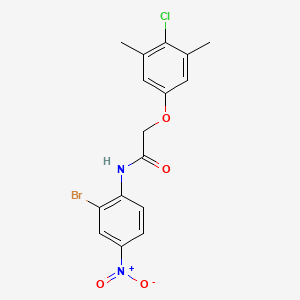![molecular formula C20H20N4O B4891755 1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine, commonly known as P4, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of P4 is not fully understood, but it is believed to act through multiple pathways. P4 has been shown to inhibit the activity of various enzymes such as phosphodiesterase (PDE) and histone deacetylase (HDAC), which are involved in cell proliferation and inflammation. P4 also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
P4 has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. P4 also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. In addition, P4 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could have potential implications in the treatment of diabetes.
实验室实验的优点和局限性
The advantages of using P4 in lab experiments include its potent pharmacological properties, ease of synthesis, and availability. P4 has been shown to exhibit significant therapeutic potential in various diseases, making it an attractive candidate for drug development. However, the limitations of using P4 in lab experiments include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the toxicity and side effects of P4 have not been fully evaluated, which could limit its clinical application.
未来方向
There are several future directions for research on P4. One potential area of study is the development of novel formulations of P4 that can improve its solubility and bioavailability. Another area of research is the evaluation of the toxicity and side effects of P4 in animal models and clinical trials. In addition, the mechanism of action of P4 needs to be further elucidated to identify its molecular targets and signaling pathways. Finally, the therapeutic potential of P4 in other diseases such as metabolic disorders and cardiovascular diseases needs to be explored.
合成方法
The synthesis of P4 involves the reaction of 1-(2-pyridinyl)piperazine and 4-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under suitable reaction conditions. The yield of P4 can be improved by optimizing the reaction parameters such as temperature, time, and concentration of reagents.
科学研究应用
P4 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. P4 also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, P4 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(17-6-8-18(9-7-17)22-11-3-4-12-22)24-15-13-23(14-16-24)19-5-1-2-10-21-19/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVDJBVQBUGUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(pyridin-2-yl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)


![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)
![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)